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Abstract
Fadraciclib (CYC065) is a second-generation, orally bioavailable small molecule inhibitor

targeting Cyclin-Dependent Kinase 2 (CDK2) and CDK9. Developed by Cyclacel

Pharmaceuticals, it represents a significant advancement from its predecessor, seliciclib,

demonstrating enhanced potency and selectivity. This technical guide delineates the discovery

and development history of fadraciclib, its mechanism of action, and a summary of its

preclinical and clinical evaluation. Detailed experimental protocols for key assays and a

compilation of its in vitro activity are provided to support further research and development in

the field of oncology.

Introduction: The Rationale for Dual CDK2/9
Inhibition
The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a

pivotal role in regulating the cell cycle and transcription. Their dysregulation is a hallmark of

cancer, making them attractive targets for therapeutic intervention. First-generation CDK

inhibitors showed promise but were often limited by suboptimal pharmacokinetic properties and

a broad spectrum of activity.
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Fadraciclib was engineered to overcome these limitations through targeted inhibition of two key

CDKs:

CDK2: In complex with cyclin E, CDK2 is a critical regulator of the G1 to S phase transition

of the cell cycle. Hyperactivation of the CDK2/cyclin E complex, often through cyclin E

(CCNE1) amplification, leads to uncontrolled cellular proliferation.

CDK9: As a component of the positive transcription elongation factor b (P-TEFb) complex,

CDK9 phosphorylates the C-terminal domain of RNA polymerase II (RNAPII). This action is

essential for the transcriptional elongation of short-lived anti-apoptotic proteins, such as Mcl-

1, and oncoproteins like MYC.

By dually targeting CDK2 and CDK9, fadraciclib aims to deliver a synergistic anti-tumor effect

by concurrently inducing cell cycle arrest and promoting apoptosis.

Discovery and Preclinical Development
Fadraciclib was developed through the optimization of the aminopurine scaffold of seliciclib

(CYC202), a first-generation CDK inhibitor.[1][2][3] Medicinal chemistry efforts focused on

enhancing metabolic stability and increasing target potency, leading to a compound with

significantly improved preclinical characteristics.[3]

Mechanism of Action
Fadraciclib exerts its anti-cancer effects through the potent and selective inhibition of CDK2

and CDK9.[1][4]

Inhibition of CDK9: Fadraciclib treatment leads to a rapid decrease in the phosphorylation of

RNA polymerase II at the serine 2 position of its C-terminal domain (pSer2-RNAPII).[1][2]

This inhibition of transcriptional elongation results in the downregulation of proteins with

short half-lives that are critical for cancer cell survival, including the anti-apoptotic protein

Mcl-1 and the oncoprotein MYC.[1][2] The depletion of these key survival factors triggers

rapid apoptosis in cancer cells.

Inhibition of CDK2: By inhibiting the CDK2/cyclin E complex, fadraciclib induces a G1/S

phase cell cycle arrest, thereby halting uncontrolled proliferation.[4] This is particularly

effective in cancers with cyclin E amplification.[4]
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The dual inhibition of these pathways provides a powerful, multi-pronged attack on cancer cell

growth and survival.
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Fadraciclib's dual mechanism of action.

In Vitro Activity
Fadraciclib has demonstrated potent inhibitory activity against a panel of kinases and has

shown significant anti-proliferative effects in a wide range of cancer cell lines.

Table 1: Kinase Inhibitory Potency of Fadraciclib
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Kinase IC50 (nM)

CDK2/cyclin A 5

CDK5/p25 21

CDK9/cyclin T1 26

CDK3/cyclin E1 29

Data sourced from Frame et al., 2020.[1]

Table 2: Anti-proliferative Activity of Fadraciclib in Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) at 72h

OCI-AML3 Acute Myeloid Leukemia 0.44 ± 0.01

MOLM-13 Acute Myeloid Leukemia 0.25 ± 0.01

MV4-11 Acute Myeloid Leukemia 0.52 ± 0.01

USC-ARK-1
Uterine Serous Carcinoma

(CCNE1 high)
0.124 ± 0.058

USC-ARK-6
Uterine Serous Carcinoma

(CCNE1 low)
0.415 ± 0.118

Data for AML cell lines sourced

from a 2021 study.[2] Data for

USC cell lines from

MedChemExpress.

Clinical Development
Fadraciclib has progressed into multiple Phase 1 and Phase 2 clinical trials to evaluate its

safety, tolerability, pharmacokinetics, and efficacy in patients with advanced cancers.

Table 3: Overview of Key Clinical Trials for Fadraciclib (CYC065)
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NCT Number Phase Status Conditions Intervention

NCT02552953 1 Completed
Advanced Solid

Tumors

Fadraciclib (IV

and Oral)

NCT03739554 1 -

Relapsed or

Refractory

Chronic

Lymphocytic

Leukemia

Fadraciclib in

combination with

Venetoclax

NCT04017546 1 Recruiting

Relapsed or

Refractory Acute

Myeloid

Leukemia or

Myelodysplastic

Syndromes

Fadraciclib in

combination with

Venetoclax

NCT04983810 1/2 Recruiting

Advanced Solid

Tumors and

Lymphoma

Fadraciclib (Oral)

NCT05168904 1/2 Recruiting

Leukemia or

Myelodysplastic

Syndrome

Fadraciclib (Oral)

Clinical Findings Summary
In the initial Phase 1 study (NCT02552953), fadraciclib demonstrated a manageable safety

profile and signs of anti-tumor activity. Notably, a durable partial response was observed in a

heavily pretreated patient with Mcl-1 amplified endometrial cancer.[5] Pharmacokinetic

analyses from this study of the intravenous formulation at a 213 mg dose showed a Cmax of

6.2 µM and a half-life of up to 3.5 hours.[2][3] The oral formulation has also shown good

bioavailability.[5] Ongoing trials are further exploring the potential of fadraciclib as a

monotherapy and in combination with other anti-cancer agents.

Detailed Experimental Protocols
Western Blot Analysis
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This protocol describes the methodology to assess the effect of fadraciclib on the

phosphorylation of RNAPII and the expression of Mcl-1 and MYC.

Seed Cancer Cells
(e.g., 5x10^5 cells/mL for suspension

or 1x10^6 cells/10cm dish for adherent)

Treat with Fadraciclib
(various concentrations and time points)

and DMSO vehicle control

Harvest and Lyse Cells
in RIPA buffer with protease
and phosphatase inhibitors

Protein Quantification
(BCA or Bradford assay)

SDS-PAGE
(Load equal protein amounts)

Transfer to PVDF or
Nitrocellulose Membrane

Block Membrane
(5% non-fat milk or BSA in TBST)

Incubate with Primary Antibodies
(e.g., anti-pSer2-RNAPII, anti-Mcl-1,

anti-MYC, anti-β-actin) overnight at 4°C

Incubate with HRP-conjugated
Secondary Antibody

Chemiluminescent Detection
(ECL reagent)

Image Acquisition and
Band Densitometry Analysis

Results
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A typical workflow for Western blot analysis.

Protocol Steps:

Cell Culture and Treatment: Seed cancer cell lines at an appropriate density and allow them

to adhere overnight (for adherent cells). Treat the cells with varying concentrations of

fadraciclib and a vehicle control (DMSO) for the desired duration (e.g., 4, 8, 24 hours).[1]

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in

radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a Bradford

or BCA protein assay.

SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts

onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a

polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-

RNA polymerase II (Ser2), Mcl-1, MYC, and a loading control like β-actin) overnight at

4°C. Specific antibody dilutions should be optimized as per the manufacturer's

recommendations.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated

secondary antibody for 1 hour at room temperature.

Detection and Analysis: Wash the membrane again with TBST and detect the protein bands

using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify
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band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by fadraciclib.
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Seed and Treat Cells
with Fadraciclib

Harvest Cells
(including supernatant for suspension cells)

Wash Cells with
Cold PBS

Resuspend Cells in
1X Annexin V Binding Buffer

Add Annexin V-FITC
and Propidium Iodide (PI)

Incubate for 15 minutes
at Room Temperature in the Dark

Analyze by Flow Cytometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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